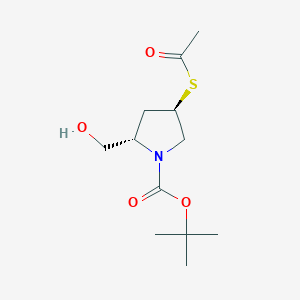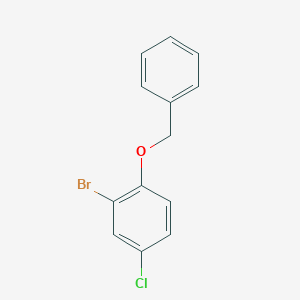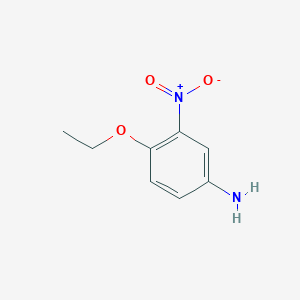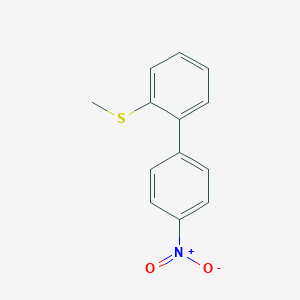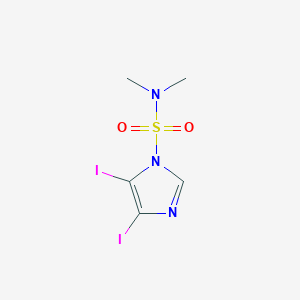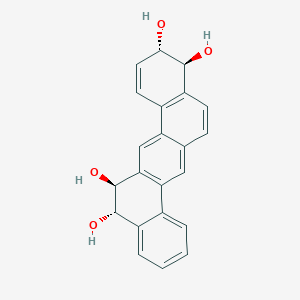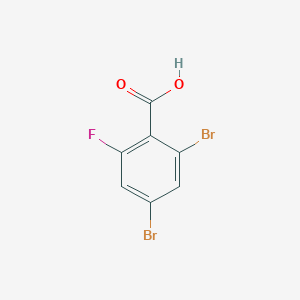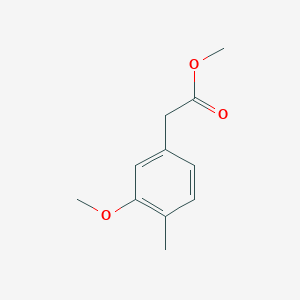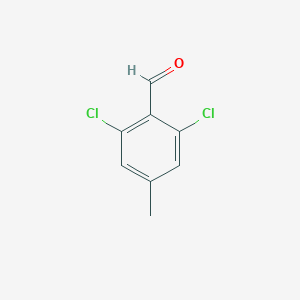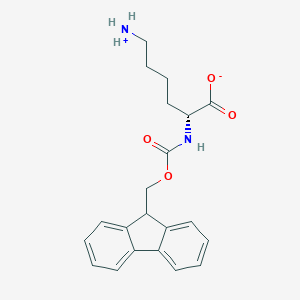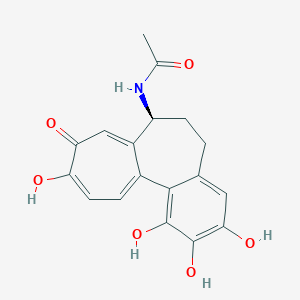
1,2,3-Demethylcolchiceine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Demethylcolchiceine is a natural alkaloid compound that is obtained from the autumn crocus plant. It belongs to the family of colchicine alkaloids and has been known for its medicinal properties for centuries. The compound has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1,2,3-Demethylcolchiceine is not fully understood. However, it is believed to work by inhibiting the polymerization of microtubules, which are important components of the cytoskeleton. This leads to the disruption of various cellular processes, including cell division, motility, and signaling.
Biochemische Und Physiologische Effekte
1,2,3-Demethylcolchiceine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. The compound has also been found to have neuroprotective effects and has been studied for its potential applications in treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,3-Demethylcolchiceine has several advantages for lab experiments. It is a natural compound that is readily available and easy to synthesize. It has been extensively studied and has a well-established mechanism of action. However, the compound also has some limitations. It is highly toxic and can cause severe side effects. It also has low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1,2,3-Demethylcolchiceine. One area of research is the development of new treatments for cancer and other diseases. The compound has shown promising results in preclinical studies, and further research is needed to determine its potential in clinical settings. Another area of research is the study of the compound's neuroprotective effects. The compound has shown potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research to understand the mechanism of action of 1,2,3-Demethylcolchiceine and its potential applications in various fields of scientific research.
Conclusion:
1,2,3-Demethylcolchiceine is a natural alkaloid compound that has been extensively studied for its potential applications in scientific research. The compound has anti-inflammatory, anti-cancer, and anti-microbial properties and has been used in various research studies to understand the mechanism of action of various diseases and to develop new treatments. While the compound has several advantages for lab experiments, it also has some limitations. Further research is needed to determine the full potential of 1,2,3-Demethylcolchiceine in various fields of scientific research.
Synthesemethoden
The synthesis of 1,2,3-Demethylcolchiceine involves the extraction of the compound from the autumn crocus plant. The plant is harvested, dried, and ground to a fine powder. The powder is then extracted using a solvent such as ethanol or methanol. The extract is purified using chromatography techniques to obtain pure 1,2,3-Demethylcolchiceine.
Wissenschaftliche Forschungsanwendungen
1,2,3-Demethylcolchiceine has been extensively studied for its potential applications in scientific research. The compound has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has been used in various research studies to understand the mechanism of action of various diseases and to develop new treatments.
Eigenschaften
CAS-Nummer |
134568-30-2 |
|---|---|
Produktname |
1,2,3-Demethylcolchiceine |
Molekularformel |
C18H17NO6 |
Molekulargewicht |
343.3 g/mol |
IUPAC-Name |
N-[(7S)-1,2,3,10-tetrahydroxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C18H17NO6/c1-8(20)19-12-4-2-9-6-15(23)17(24)18(25)16(9)10-3-5-13(21)14(22)7-11(10)12/h3,5-7,12,23-25H,2,4H2,1H3,(H,19,20)(H,21,22)/t12-/m0/s1 |
InChI-Schlüssel |
AQAJIZGCFLTZFB-LBPRGKRZSA-N |
Isomerische SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)O)O)O |
SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)O)O)O |
Kanonische SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)O)O)O |
Andere CAS-Nummern |
134568-30-2 |
Synonyme |
AcetaMide, N-(5,6,7,9-tetrahydro-1,2,3,10-tetrahydroxy-9-oxobenzo[a]heptalen-7-yl)-, (S)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Diazaspiro[4.5]decan-2-one](/img/structure/B179115.png)
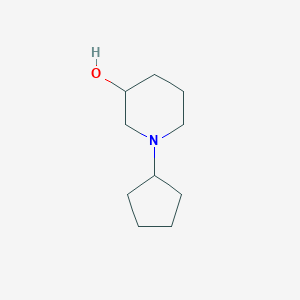
![1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)-](/img/structure/B179129.png)
